

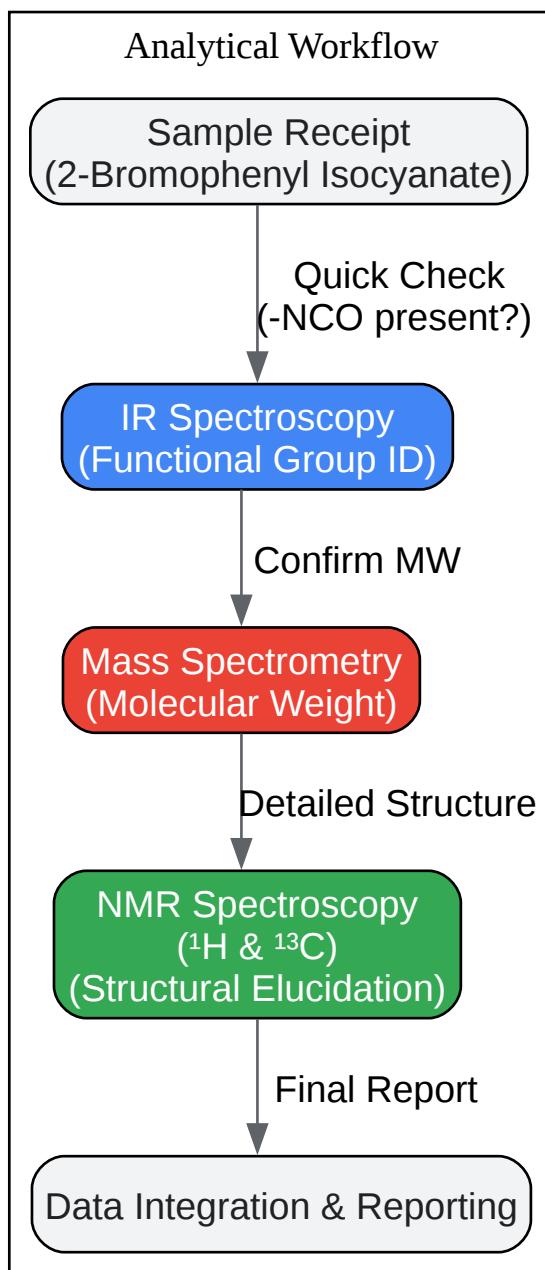
Introduction: Properties and Analytical Significance

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *2-Bromophenyl isocyanate*

Cat. No.: B072286


[Get Quote](#)

2-Bromophenyl isocyanate is a halogenated aryl isocyanate, appearing as a clear colorless to yellow liquid.^[2] Its chemical structure, featuring an electrophilic isocyanate group (-N=C=O) and a bromine-substituted aromatic ring, makes it a valuable building block in the synthesis of a variety of compounds, including ureas, carbamates, and other heterocyclic systems.^[1] The high reactivity of the isocyanate moiety, particularly towards nucleophiles like amines and alcohols, necessitates stringent quality control and reaction monitoring.^{[3][4]}

Spectroscopic analysis is the cornerstone of this quality assurance. An integrated approach using NMR, IR, and MS allows for unambiguous structure confirmation, purity assessment, and the identification of potential byproducts arising from degradation (e.g., hydrolysis). This guide provides the foundational data and interpretive logic required for these tasks.

Integrated Spectroscopic Workflow

A robust analytical workflow ensures comprehensive characterization. The logical sequence of analysis leverages the strengths of each technique: IR for rapid functional group identification, MS for molecular weight confirmation, and NMR for detailed structural elucidation.

[Click to download full resolution via product page](#)

Caption: Integrated workflow for spectroscopic analysis.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR provides detailed information about the electronic environment of protons in the molecule. For **2-bromophenyl isocyanate**, the spectrum is characterized by a complex pattern in the aromatic region due to the spin-spin coupling of the four non-equivalent protons.

Experimental Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
~7.60	Multiplet	-	1H	Ar-H
~7.35	Multiplet	-	1H	Ar-H
~7.15	Multiplet	-	2H	Ar-H

Note: Precise chemical shifts and coupling constants can vary slightly based on the solvent and spectrometer frequency. The data presented is a representative interpretation based on available spectra.[5]

**3.2 Spectral Interpretation

The ortho-disubstituted pattern of the benzene ring results in four distinct signals. The electron-withdrawing effects of both the bromine atom and the isocyanate group deshield the aromatic protons, causing them to resonate in the typical downfield region of ~7.0-7.7 ppm. The proton ortho to the bromine atom is expected to be the most downfield due to the combined inductive and anisotropic effects. The complexity arises from ortho, meta, and para coupling interactions between the adjacent protons.

Protocol for ¹H NMR Data Acquisition

- Sample Preparation: Carefully add ~5-10 mg of **2-bromophenyl isocyanate** to a clean, dry NMR tube. Due to the compound's moisture sensitivity, this should be done under an inert atmosphere (e.g., in a glovebox or under a stream of nitrogen).[3]
- Solvent Addition: Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a reference standard like tetramethylsilane (TMS). Chloroform-d is a common choice for routine analysis.

- Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
- Acquisition Parameters:
 - Pulse Angle: 30-45 degrees.
 - Acquisition Time: ~3-4 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 8-16, depending on concentration.
- Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Integrate the signals and reference the spectrum to the TMS peak at 0.00 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy identifies all unique carbon environments within the molecule. For **2-bromophenyl isocyanate**, seven distinct signals are expected: one for the isocyanate carbon, one for the carbon bearing the bromine, one for the carbon bearing the isocyanate group, and four for the aromatic CH carbons.

Experimental Data

Chemical Shift (δ) ppm	Assignment	Rationale
~118-120	C-Br	Halogen-substituted carbon, moderately shielded.
~122-135	Aromatic C-H	Standard chemical shift range for aromatic CH carbons.
~138-140	C-NCO	Deshielded due to attachment to the electronegative nitrogen atom.
~125-130	N=C=O	The isocyanate carbon itself, though sometimes broad or of low intensity. [6]

Note: This is a predicted spectrum based on typical chemical shift ranges and data from analogous compounds like 2-chlorophenyl isocyanate.[\[6\]](#)[\[7\]](#) Explicit data for **2-bromophenyl isocyanate** requires experimental verification.

Spectral Interpretation

The carbon atoms of the aromatic ring will appear in the 115-140 ppm range. The carbon attached to the bromine (C-Br) and the carbon attached to the isocyanate group (C-NCO) are quaternary and can be identified using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). The isocyanate carbon (-N=C=O) is characteristically found in the 120-135 ppm region.[\[6\]](#)

Protocol for ^{13}C NMR Data Acquisition

- Sample Preparation: Use the same sample prepared for ^1H NMR analysis. A higher concentration (~20-50 mg) may be beneficial due to the lower natural abundance of the ^{13}C isotope.
- Instrumentation: Acquire on a spectrometer equipped with a broadband probe.
- Acquisition Parameters:
 - Technique: Proton-decoupled pulse sequence.

- Pulse Angle: 45-90 degrees.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 256-1024 or more, as ^{13}C NMR is significantly less sensitive than ^1H NMR.
- Processing: Process the data similarly to the ^1H NMR spectrum, with referencing to the solvent peak or TMS.

Infrared (IR) Spectroscopy

IR spectroscopy is exceptionally powerful for identifying the isocyanate functional group, which possesses one of the most intense and characteristic absorption bands in the IR spectrum.

Experimental Data

Wavenumber (cm^{-1})	Intensity	Assignment
~2260	Very Strong, Sharp	$-\text{N}=\text{C}=\text{O}$ Asymmetric Stretch
~3050-3100	Medium-Weak	Aromatic C-H Stretch
~1580, ~1470	Medium-Strong	Aromatic C=C Ring Stretch
~750	Strong	C-H Out-of-plane bend (ortho-disubstitution)
~680	Medium	C-Br Stretch

Data compiled from the NIST Chemistry WebBook.[\[8\]](#)

Spectral Interpretation

The definitive peak in the IR spectrum of **2-bromophenyl isocyanate** is the very strong and sharp absorption band located at approximately 2260 cm^{-1} .[\[8\]](#) This band is due to the asymmetric stretching vibration of the cumulene ($-\text{N}=\text{C}=\text{O}$) system. Its high intensity and unique position in a relatively uncongested region of the spectrum make it an unmistakable marker for the isocyanate group. The presence of this band is a primary indicator of the compound's identity and integrity. The absence or weakening of this peak, coupled with the

appearance of broad N-H ($\sim 3300\text{ cm}^{-1}$) and C=O ($\sim 1650\text{ cm}^{-1}$) bands, would indicate decomposition or reaction (e.g., formation of a urea).

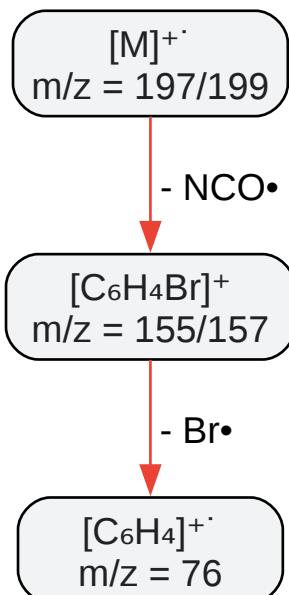
Protocol for IR Data Acquisition (Liquid Film)

- Sample Preparation: Place one drop of neat **2-bromophenyl isocyanate** liquid onto a clean, dry salt plate (e.g., NaCl or KBr).
- Measurement: Place a second salt plate on top to create a thin liquid film.
- Instrumentation: Mount the plates in the sample holder of an FTIR spectrometer.
- Acquisition: Record a background spectrum of the clean, empty cell. Then, record the sample spectrum over the range of 4000-400 cm^{-1} .
- Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns. For **2-bromophenyl isocyanate**, the presence of bromine is a key diagnostic feature.

Experimental Data (Electron Ionization)


m/z	Relative Intensity	Assignment
197/199	High	$[\text{M}]^+$ Molecular Ion
171/173	Medium	$[\text{M} - \text{C}_2\text{H}_2]^+$ or $[\text{M} - \text{CN}]^+$
118	Low	$[\text{M} - \text{Br}]^+$
91	High	$[\text{C}_6\text{H}_4\text{N}]^+$
69	Low	$[\text{NCO}]^+$

Note: The presence of two peaks for bromine-containing fragments (e.g., 197 and 199) in an approximate 1:1 ratio is due to the natural isotopic abundance of ^{79}Br and ^{81}Br .^[8]

Fragmentation Pathway Analysis

Under electron ionization (EI), **2-bromophenyl isocyanate** will first form a molecular ion ($[C_7H_4BrNO]^{+}$) at m/z 197 and 199. A primary and highly favorable fragmentation pathway is the loss of the neutral carbon monoxide (CO) molecule, followed by the loss of the bromine radical.

2-Bromophenyl Isocyanate
 $[C_7H_4BrNO]$
m/z = 197/199

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2-ブロモフェニルイソシアナート 97% | Sigma-Aldrich [[sigmaaldrich.com](https://www.sigmaaldrich.com)]

- 2. 2-Bromophenyl isocyanate, 97% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2-BROMOPHENYL ISOCYANATE(1592-00-3) 1H NMR [m.chemicalbook.com]
- 6. wissen.science-and-fun.de [wissen.science-and-fun.de]
- 7. 2-Chlorophenyl isocyanate(3320-83-0) 13C NMR spectrum [chemicalbook.com]
- 8. 2-Bromophenyl isocyanate [webbook.nist.gov]
- To cite this document: BenchChem. [Introduction: Properties and Analytical Significance]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b072286#2-bromophenyl-isocyanate-spectral-data-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com